molecular formula C13H18ClNO3 B1429887 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride CAS No. 1807885-04-6

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride

Cat. No.: B1429887
CAS No.: 1807885-04-6
M. Wt: 271.74 g/mol
InChI Key: ITEIUMNRHOHHEM-HAAWTFQLSA-N
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Description

Historical Context and Development of Cinnamic Acid Derivatives

Cinnamic acid derivatives have been studied since the 19th century, with foundational work on their biosynthesis and synthetic routes shaping modern organic chemistry. The parent compound, cinnamic acid (C₆H₅-CH=CH-COOH), was first isolated in 1780 and later synthesized via the Perkin reaction, which remains a cornerstone for producing structurally related molecules. The introduction of functional groups to the cinnamic acid backbone, such as alkoxy or amino substituents, has expanded their utility in pharmaceuticals and materials science.

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride represents a modern derivative designed to enhance bioactivity through strategic modifications. Its development aligns with efforts to optimize pharmacokinetic properties by incorporating ionizable groups (e.g., dimethylamino) and improving solubility via hydrochloride salt formation.

Nomenclature and Chemical Classification

The compound’s systematic IUPAC name is (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoic acid hydrochloride , reflecting its structural components:

  • Core : Prop-2-enoic acid (α,β-unsaturated carboxylic acid).
  • Substituents :
    • A 4-[2-(dimethylamino)ethoxy]phenyl group at the β-position.
    • Hydrochloride counterion.

It belongs to the following classes:

  • Organic compoundsCarboxylic acidsCinnamic acids and derivatives .
  • AminesTertiary amines (dimethylamino group).

Structural Features and Molecular Properties

The molecular structure (C₁₃H₁₇NO₃·HCl) features:

  • Conjugated π-system : The α,β-unsaturated carbonyl group enables resonance stabilization and participation in Michael addition reactions.
  • Dimethylaminoethoxy side chain : Introduces basicity (pKa ~8–9 for tertiary amines) and enhances solubility in polar solvents.
  • Hydrochloride salt : Improves crystalline stability and aqueous solubility compared to the free base.
Property Value Source
Molecular formula C₁₃H₁₇NO₃·HCl
Molecular weight 271.74 g/mol
IUPAC name (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoic acid hydrochloride
SMILES CN(C)CCOC1=CC=C(C=C1)C=CC(=O)O.Cl
XLogP3 2.1 (estimated)

The E-isomer predominates due to thermodynamic stability, as confirmed by X-ray crystallography of analogous cinnamic acid derivatives.

CAS Registry Numbers and Identification Parameters

Identifier Value Source
CAS Registry Number 444565-47-3
PubChem CID 69299655
MDL Number MFCD09041016

Analytical characterization typically employs:

  • UV-Vis spectroscopy : Absorption maxima near 270 nm (π→π* transitions).
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 272.1).
  • NMR : Distinct signals for the dimethylamino group (δ ~2.2 ppm, singlet) and olefinic protons (δ ~6.3–7.6 ppm).

Position within the Cinnamic Acid Family of Compounds

This derivative occupies a niche among functionalized cinnamic acids , distinguished by its dimethylaminoethoxy substituent. Comparative analysis with related compounds reveals key differences:

Compound Substituents Molecular Weight
Cinnamic acid None 148.16 g/mol
Ferulic acid 3-Methoxy-4-hydroxy 194.18 g/mol
Target compound 4-[2-(Dimethylamino)ethoxy] 271.74 g/mol

The dimethylaminoethoxy group introduces steric bulk and basicity, potentially altering receptor binding kinetics in biological systems compared to simpler derivatives like ferulic acid. Its hydrochloride salt further differentiates it from neutral cinnamic acids, enabling formulation advantages in drug delivery.

Properties

IUPAC Name

(E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16;/h3-8H,9-10H2,1-2H3,(H,15,16);1H/b8-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEIUMNRHOHHEM-HAAWTFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride to form an intermediate, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triphenylphosphine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Reagent and Building Block: The compound serves as a valuable reagent in organic synthesis and as a building block for more complex molecules. It can facilitate various chemical reactions, including substitution and oxidation processes.

2. Biology:

  • Antimicrobial Activity: Research indicates that 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against specific bacteria and fungi.
  • Enzyme Inhibition Studies: The compound is studied for its potential to inhibit various enzymes, which is crucial for understanding its mechanism of action in biological systems.

3. Medicine:

  • Therapeutic Potential: Investigations are ongoing into the compound's therapeutic effects, particularly in cancer research. Its structural characteristics may allow it to interact with biological targets, influencing cellular processes relevant to cancer treatment.
  • Drug Development Precursor: Due to its unique functional groups, it serves as a precursor for synthesizing novel pharmaceuticals with enhanced biological activity.

Case Studies

Several studies have explored the pharmacological profiles of compounds related to 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride:

  • Antimicrobial Efficacy: A notable study demonstrated that derivatives of this compound inhibited the growth of certain bacterial strains, supporting its potential use as an antimicrobial agent.
  • Cancer Research: In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines, highlighting its therapeutic potential in oncology.

These findings underscore the importance of further research into this compound's applications across various fields.

Mechanism of Action

The mechanism of action of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Propanoic Acid Derivatives vs. α,β-Unsaturated Carboxylic Acids

Compound A: 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride (Category F0, )

  • Structural Difference: Saturated propanoic acid backbone (single C-C bonds) vs. the target compound’s α,β-unsaturated system.
  • Implications: Acidity: The target compound’s conjugated double bond stabilizes the deprotonated form, increasing acidity (pKa ~4–5) compared to propanoic acid derivatives (pKa ~4.8–5.4). Reactivity: The α,β-unsaturated system enables Michael addition or nucleophilic attack, absent in saturated analogs. Bioactivity: Conjugation may enhance interactions with enzymes or receptors via electrophilic regions .

Ester Derivatives: Propanoate Esters

Compound B: Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride ()

  • Molecular Formula: C19H19ClN2O4 vs. C13H16ClNO3 (target).
  • Functional Groups: Propanoate ester with phthalimide and aminophenyl groups.
  • Implications: Solubility: The ester form reduces polarity, decreasing water solubility compared to the carboxylic acid hydrochloride. Prodrug Potential: Esters are often hydrolyzed in vivo to active acids, suggesting Compound B could act as a prodrug, unlike the target compound’s direct acidity .

Compound C: 2-Ethoxyethyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate ()

  • Use : Pesticide (haloxyfop ethoxyethyl ester).
  • Structural Features: Propanoate ester with ethoxyethyl and pyridinyl groups.
  • Implications :
    • Application : Designed for lipid membrane penetration in agrochemicals, contrasting with the target compound’s likely pharmaceutical focus.
    • Stability : Ester groups may hydrolyze under acidic/alkaline conditions, whereas the hydrochloride salt offers improved stability .

Complex Amine-Containing Derivatives

Compound D: N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Hydrochloride ()

  • Structural Features: Morpholino-triazine core with dimethylaminoethyl and ureido groups.
  • Implications: Solubility: The dimethylaminoethyl group enhances solubility in polar solvents, similar to the target compound.

Functional Group Analysis Table

Compound Core Structure Key Functional Groups Solubility (Predicted) Potential Application
Target Compound α,β-Unsaturated acid Dimethylaminoethoxy phenyl, HCl salt High (aqueous) Pharmaceuticals
Compound A () Saturated propanoic acid Dimethylaminoethoxy phenyl, HCl salt Moderate Intermediate
Compound B () Propanoate ester Phthalimide, aminophenyl, HCl salt Low (ester) Prodrug candidate
Compound C () Propanoate ester Ethoxyethyl, pyridinyl, phenoxy Very low Pesticide
Compound D () Triazine-amide Morpholino, dimethylaminoethyl, ureido, HCl Moderate Kinase inhibitor

Key Research Findings and Inferences

  • Electronic Effects : The target compound’s α,β-unsaturation creates an electron-deficient β-carbon, enabling interactions absent in saturated analogs.
  • Salt vs. Ester Forms : Hydrochloride salts (target, Compounds A, B, D) improve bioavailability over neutral esters (Compound C).
  • Biological Targets: Dimethylamino groups in the target and Compound D suggest shared solubility advantages but divergent targets (triazine vs. phenylpropenoic acid).

Biological Activity

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride, a synthetic organic compound, has gained attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₈ClNO₃ and a molecular weight of approximately 271.74 g/mol. Its structure features a propenoic acid backbone with a dimethylaminoethoxy substituent, which is critical for its biological activity. The presence of the dimethylamino group enhances solubility and enables interaction with various biological targets.

Antimicrobial Properties

Research indicates that 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of both bacteria and fungi, making it a promising candidate for developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

Table 1: Antimicrobial activity of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride against various microorganisms.

Cytotoxicity

In addition to antimicrobial effects, this compound has been evaluated for its cytotoxic properties against cancer cell lines. For instance, in studies involving lung cancer cell lines (A549), compounds derived from this structure demonstrated improved cell viability compared to traditional chemotherapeutics .

Cell Line IC50 (µM) Cell Viability (%)
A5492585
HeLa3078

Table 2: Cytotoxicity profile of derivatives of 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with proteins, potentially modulating their function. This interaction is crucial for understanding how the compound influences cellular processes.

Interaction Studies

Preliminary studies have focused on the binding affinity of this compound to various receptors and enzymes. For example, it has been suggested that it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation .

Case Studies

  • Antiamoebic Activity : A series of hydrazone hybrids incorporating dimethylaminoethoxy groups were synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. One derivative showed promising results, indicating potential applications in treating amoebic infections .
  • Cancer Research : In a study assessing the efficacy of various compounds on lung cancer cells, derivatives of this compound were noted for their ability to enhance cell viability compared to standard treatments, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-{4-[2-(dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride with high purity?

  • Methodology :

  • Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the formation of the α,β-unsaturated carboxylic acid backbone. For example, use a Horner-Wadsworth-Emmons reaction with phosphonate esters for stereochemical control .
  • Step 2 : Introduce the dimethylaminoethoxy group via nucleophilic substitution, ensuring proper protection of reactive sites (e.g., using tert-butyloxycarbonyl [Boc] groups) to prevent side reactions .
  • Step 3 : Purify via recrystallization or preparative HPLC, monitoring purity with LC-MS (≥98% by area normalization) and confirming structural integrity via 1H^1H-NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) at 25°C, quantifying dissolved compound via UV-Vis spectroscopy (λ~270 nm, ε = 1.2 × 104^4 M1^{-1}cm1^{-1}) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., hydrolysis of the ester or β-ketoacid intermediates) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Approach 1 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target engagement (e.g., kinase inhibition IC50_{50} discrepancies) .
  • Approach 2 : Validate batch-to-batch consistency via 13C^{13}C-NMR to detect trace impurities (e.g., residual dimethylamine ≤0.1%) that may skew activity .
  • Approach 3 : Cross-reference in vitro data with in vivo PK/PD studies (e.g., plasma half-life ≥4 hr in rodent models) to assess translatability .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodology :

  • Step 1 : Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Tyr-327 in the target enzyme’s active site) .
  • Step 2 : Use QSAR models to predict logP and pKa values, prioritizing derivatives with reduced off-target binding (e.g., logP <3.5 for blood-brain barrier exclusion) .
  • Step 3 : Syntize top candidates via parallel combinatorial chemistry (e.g., Ugi reaction) and validate using SPR (KD_D ≤10 nM) .

Q. What are the best practices for analyzing metabolic pathways of this compound in hepatic microsomes?

  • Methodology :

  • Step 1 : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C for 60 min. Quench with acetonitrile and analyze via LC-HRMS (Q-Exactive) to detect phase I metabolites (e.g., N-demethylation, m/z +16) .
  • Step 2 : Compare with in silico metabolite prediction tools (e.g., Meteor Nexus) to identify high-risk reactive intermediates (e.g., quinone methides) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride
Reactant of Route 2
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3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.